Propylthiouracil

Catalog No.
S540419
CAS No.
51-52-5
M.F
C7H10N2OS
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylthiouracil

CAS Number

51-52-5

Product Name

Propylthiouracil

IUPAC Name

6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

KNAHARQHSZJURB-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=S)N1

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides
In water, 1204 mg/L at 25 °C
4.66e-01 g/L

Synonyms

Propylthiouracil; Propylthiouracil-d5; Procasil-d5; Propacil-d5; Propycil-d5; 6-(Propyl-d5)-2-thiouracil; CTK8G2614;

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)S

Description

The exact mass of the compound Propylthiouracil is 175.08277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1200 mg/l (at 25 °c)0.01 m1 part dissolves in about 900 parts water at 20 °c, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxidesin water, 1204 mg/l at 25 °c4.66e-01 g/l>25.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757302. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Thiouracil. It belongs to the ontological category of pyrimidinethione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hyperthyroidism in Animal Models

PTU's well-established role in treating hyperthyroidism translates to its use in inducing a state of hypothyroidism in research animals. By inhibiting thyroid hormone synthesis, researchers can investigate the effects of low thyroid hormone levels on various physiological processes. For instance, PTU administration in rodents helps study the impact of hypothyroidism on metabolism, cardiovascular function, and neurological development [].

Investigating Thyroid Hormone Metabolism

PTU's mechanism of action involves blocking the incorporation of iodine into thyroid hormones. This property makes it a valuable tool for studying thyroid hormone biosynthesis and metabolism. Researchers can use PTU to track the movement of iodine within the thyroid gland and peripheral tissues, providing insights into the regulation of thyroid hormone production [].

Studying the Peripheral Conversion of T4 to T3

Propylthiouracil not only inhibits thyroid hormone synthesis but also interferes with the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. This additional effect allows researchers to differentiate between the effects of decreased T4 production and reduced T3 conversion at the cellular level [].

Exploring Potential Uses Beyond Thyroid Disorders

While PTU's primary application lies in treating hyperthyroidism, some research explores its potential benefits in other areas. For example, studies investigate PTU's role in managing non-alcoholic fatty liver disease (NAFLD) due to its possible antioxidant and anti-inflammatory properties []. However, these applications are still under investigation, and further research is needed to confirm their efficacy.

Propylthiouracil is a thiourea derivative primarily used as an antithyroid medication. Its chemical formula is C7H10N2OSC_7H_{10}N_2OS, and it is known for its role in managing hyperthyroidism, particularly in conditions such as Graves' disease. Propylthiouracil acts by inhibiting thyroid hormone synthesis, specifically targeting the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3) .

As mentioned earlier, PTU acts by inhibiting the enzyme thyroperoxidase. This enzyme plays a crucial role in the iodination of thyroglobulin, a protein precursor for thyroid hormones []. By inhibiting this enzyme, PTU disrupts the incorporation of iodine atoms into thyroglobulin, thereby hindering the formation of T4 and T3 [].

Toxicity

PTU is generally well-tolerated, but side effects like rash, itching, and joint pain can occur []. In rare cases, it can cause severe liver damage or agranulocytosis (a drastic reduction in white blood cells) [].

Pregnancy

PTU is the preferred medication for treating hyperthyroidism during pregnancy due to its lower risk of birth defects compared to other antithyroid drugs [].

Propylthiouracil exhibits significant biological activity as an antithyroid agent. It is well absorbed when taken orally, with peak serum concentrations occurring within one hour. The drug is approximately 70% protein-bound and has a half-life of about one hour. Its therapeutic effects may take several weeks to manifest fully due to the existing stores of thyroid hormones in the body .

The drug's side effects can include skin reactions, liver toxicity, and hematological issues such as agranulocytosis. It has been associated with immune-mediated reactions, including lupus-like syndromes in certain populations .

Propylthiouracil can be synthesized through various methods. A common synthetic route involves reacting ethyl 3-oxohexanoate with thiourea. This reaction forms propylthiouracil through a series of steps that involve cyclization and subsequent modifications to yield the final product .

General Synthesis Steps:

  • Condensation: Ethyl 3-oxohexanoate reacts with thiourea.
  • Cyclization: Formation of pyrimidine ring structure.
  • Purification: Crystallization or chromatography to isolate pure propylthiouracil.

Propylthiouracil is primarily employed in treating hyperthyroidism and managing symptoms associated with Graves' disease. It is particularly useful in patients who are intolerant to other antithyroid medications like methimazole or when rapid control of hyperthyroidism is required, such as before surgery or during pregnancy .

Additionally, propylthiouracil has been studied for its potential roles beyond thyroid management, including interactions with various metabolic pathways and its effects on taste perception due to its bitter taste profile .

Research indicates that propylthiouracil interacts with several biological systems and drugs. Notably, it can affect liver enzymes and may alter the metabolism of co-administered medications due to its hepatic metabolism via glucuronidation .

Adverse reactions linked to propylthiouracil include:

  • Agranulocytosis: A severe reduction in white blood cell count.
  • Liver Toxicity: Elevated liver enzymes indicating potential hepatotoxicity.
  • Drug-Induced Lupus: Immune-mediated reactions leading to lupus-like symptoms.

These interactions necessitate careful monitoring when propylthiouracil is prescribed alongside other medications .

Several compounds share similarities with propylthiouracil in terms of structure and function as antithyroid agents:

Compound NameMechanism of ActionUnique Features
MethimazoleInhibits thyroid peroxidaseLonger half-life than propylthiouracil
CarbimazoleSimilar action to methimazoleUsed mainly in veterinary medicine
ThioureaInhibits iodine incorporationNon-specific effects beyond thyroid hormone synthesis
IodineDirectly inhibits thyroid hormone productionDifferent mechanism; used for short-term treatment

Uniqueness of Propylthiouracil

Propylthiouracil's unique dual action—both inhibiting thyroid peroxidase and blocking the conversion of T4 to T3—distinguishes it from other antithyroid medications like methimazole, which primarily focuses on inhibiting hormone synthesis without affecting peripheral conversion .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

6-n-propyl-2-thiouracil appears as odorless white crystalline powder of starch-like appearance. Bitter taste. Saturated solution is neutral or slightly acid to litmus. (NTP, 1992)
Solid

Color/Form

White crystalline powder of starch-like appearance to eye and to touch

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.05138412 g/mol

Monoisotopic Mass

170.05138412 g/mol

Heavy Atom Count

11

Taste

Bitter

LogP

0.4
log Kow = 0.98 (est)
0.4

Decomposition

When heated to decomposition /temperature unspecified/, propylthiouracil emits toxic fumes of nitrogen oxide and sulfur oxide.
When heated to decomp ... emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Appearance

Solid powder

Melting Point

426 to 430 °F (NTP, 1992)
219-221 °C
219 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

721M9407IY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to manage hyperthyroidism which is due to an overactive thyroid gland (Grave's disease).

Livertox Summary

Propylthiouracil is an antithyroid medication used in the therapy of hyperthyroidism and Graves disease. Propylthiouracil has been linked to serum aminotransferase elevations during therapy as well as to a clinically apparent, idiosyncratic liver injury that can be severe and even fatal.

Drug Classes

Antithyroid Agents

Therapeutic Uses

Mesh Heading: Antimetabolites, Antithyroid Agents
... Propylthiouracil /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjuncts in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3).
EXPTL USE: Paradoxically propylthiouracil has been shown to reverse histological changes of alcoholic hepatitis in rat and has been proposed as possible treatment for this condition in man.
EXPTL USE: Twelve-day pretreatment with PTU prevented the tylenol-induced increase in transaminase activities. Increase in hepatic reduced glutathione levels and prevention of inflammatory response to necrotic liver tissue appeared to be mechanism in protective action of hypothyroidism.
For more Therapeutic Uses (Complete) data for PROPYL THIOURACIL (14 total), please visit the HSDB record page.

Pharmacology

Propylthiouracil is a thiourea antithyroid agent. Grave's disease is the most common cause of hyperthyroidism. It is an autoimmune disease where an individual's own antibodies attach to thyroid stimulating hormone receptors within cells of the thyroid gland and then trigger overproduction of thyroid hormone. The two thyroid hormones manufactured by the thyroid gland, thyroxine (T4) and triiodothyronine (T3), are formed by combining iodine and a protein called thyroglobulin with the assistance of an enzyme called peroxidase. PTU inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3. This action decreases thyroid hormone production. PTU also interferes with the conversion of T4 to T3, and, since T3 is more potent than T4, this also reduces the activity of thyroid hormones. The actions and use of propylthiouracil are similar to those of methimazole.
Propylthiouracil is a thiourea derivative with antithyroid property. Propylthiouracil (PTU) interferes with the oxidation of iodine possibly by interaction with peroxidase or a peroxidase-mediated complex reaction, thereby inhibiting synthesis of thyroid hormones tri-iodothyronine (T3) and thyroxine (T4). In addition, this agent inhibits the Type I 5'-deiodinase (D1), an enzyme involved in the peripheral conversion of thyroxine to tri-iodothyronine. This results in decreased plasma triodothyronine concentrations and decreased entrance of thyroxine into cells thereby reducing thyroid hormone activity.

MeSH Pharmacological Classification

Antimetabolites

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BA - Thiouracils
H03BA02 - Propylthiouracil

Mechanism of Action

Propylthiouracil binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine. Thyroid peroxidase normally converts iodide to iodine (via hydrogen peroxide as a cofactor) and also catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of tyrosines found in thyroglobulin. Thyroglobulin is degraded to produce thyroxine (T4) and tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Therefore propylthiouracil effectively inhibits the production of new thyroid hormones.
Propylthiouracil inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, propylthiouracil may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Propylthiouracil does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. Patients whose thyroid gland contains relatively high concentration of iodine (e.g., from prior ingestion or from administration during diagnostic radiologic procedures) may respond relatively slowly to antithyroid agents. Unlike methimazole, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Although the importance of this inhibition has not been established, propylthiouracil has a theoretical advantage compared with methimazole or carbimazole in patients with thyrotoxic crisis, since a decreased rate of conversion of circulating thyroxine to triiodothyronine may be clinically beneficial in these patients.
The thionamide /propylthiouracil/ inhibit organification of iodide and the coupling of iodotyrosines to form hormonally active iodothyronines.
Inhibit synthesis of thyroid hormone within the thyroid gland by serving as substrates for thyroid peroxidase, which catalyzes the incorporation of oxidized iodide into tyrosine residues in thyroglobulin molecules and couples iodotyrosines. This diverts iodine from the synthesis of thyroid hormones. Antithyroid agents do not interfere with the actions of exogenous thyroid hormone or inhibit the release of thyroid hormones. Therefore, stores of thyroid hormones must be depleted before clinical effects will be apparent. Antithyroid agents may also have moderating effects on the underlying immunologic abnormalities, in hyperthyroidism due to Graves' disease (toxic-diffuse goiter), but evidence on this point reported to date is inconclusive.
Type I 5'-deiodinase (D1) is inhibited by ... the antithyroid drug propylthiouracil.
For more Mechanism of Action (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Thyroxine 5'-deiodinase [EC:1.21.99.4]
DIO2 [HSA:1734] [KO:K17904]

Vapor Pressure

6.9X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

... Small amounts of thiourea present as an impurity.
Small amounts of thiourea may be present in propylthiouracil as an impurity.

Other CAS

51-52-5

Absorption Distribution and Excretion

Well absorbed following oral administration.
Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours.
Elimination: Less than 1% is excreted in the urine unchanged. Total body clearance is approximately 7 L/hr. In dialysis: Elimination and pharmacokinetics are not significantly altered in hemodialysis. In one patient undergoing hemodialysis, 5% of a 200 mg oral dose was removed by 3 hours of hemodialysis; elimination rate was not significantly altered. Peak serum concentration was decreased (from 7.9 to 4.9 ug/mL), although it remained within an approximate therapeutic range.
Although distribution of propylthiouracil into human body tissues and fluids has not been fully characterized, the drug appears to be concentrated in the thyroid gland. Propylthiouracil readily crosses the placenta. Propylthiouracil is distributed into milk; however, some studies indicate that the extent of distribution is only about 0.007-0.077% of a single dose.
Propylthiouracil is rapidly and readily absorbed from the GI tract following oral administration with peak plasma concentrations of about 6-9 mcg/mL occurring within 1-1.5 hours after a single dose of 200-400 mg. In one study in which the drug was administered orally and IV, about 75% of the oral dose was absorbed. Plasma concentrations of the drug do not appear to correlate with the therapeutic effects.
Time to peak effect: 17 weeks (average) to normalize serum T3 and T4 concentrations with use of 300 mg/day.
For more Absorption, Distribution and Excretion (Complete) data for PROPYL THIOURACIL (19 total), please visit the HSDB record page.

Metabolism Metabolites

Propylthiouracil was concentrated by thyroid gland, and four sulfur-35 compounds were demonstrated by TLC in both rat and man: unchanged propylthiouracil, (35)-sulfate, unknown propylthiouracil metabolite and protein-bound sulfur-35...
Biotransformation: Primarily undergoes glucuronidation. Approximately 33% of an orally administered dose is metabolized by a first-pass effect.
Presence of more than one glucuronide conjugate of propylthiouracil ought to be expected, as it has four functional groups, each capable of conjugation with glucuronic acid ...
Although the exact metabolic fate of propylthiouracil has not been fully established, the drug is rapidly metabolized to its glucuronide conjugate and other minor metabolites and requires frequent administration to maintain its antithyroid effect. The drug and its metabolites are excreted in urine, with about 35% of a dose excreted within 24 hours.
For more Metabolism/Metabolites (Complete) data for PROPYL THIOURACIL (8 total), please visit the HSDB record page.
Route of Elimination: Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours. Half Life: 2 hours

Wikipedia

Propylthiouracil
Fucitol

FDA Medication Guides

Propylthiouracil
TABLET;ORAL
DAVA PHARMS INC
09/19/2018

Drug Warnings

Although reported much less frequently, severe adverse effects, including inhibition of myelopoiesis with resultant agranulocytosis, granulocytopenia, and thrombocytopenia; aplastic anemia; drug fever; lupus-like syndrome (including splenomegaly); severe hepatic reactions (including encephalopathy, fulminant hepatic necrosis, and death); periarteritis; and hypoprothrombinemia and bleeding, have been reported to occur in some patients receiving propylthiouracil. Nephritis and interstitial pneumonitis have also been reported. Cutaneous vasculitis, which may manifest as purpuric and/or bullous hemorrhagic lesions or erythema nodosum, and possibly may progress to necrotic ulcerations, and polymyositis also have occurred.
Agranulocytosis is potentially the most serious adverse effect of propylthiouracil, and most cases of agranulocytosis appear to occur within the first 2 months of therapy, but rarely may occur after 4 months of therapy. The risk of propylthiouracil-induced agranulocytosis appears to be substantially increased in patients older than 40 years of age compared with younger patients, but, unlike methimazole, an association with dosage has not been established. Although the mechanism(s) of propylthiouracil-induced agranulocytosis has not been determined, antigranulocyte antibodies have been reported in some patients with thioamide-induced agranulocytosis; a direct toxic effect of these drugs on bone marrow has not been excluded as an additional possible cause.
Propylthiouracil crosses the placenta and may cause fetal harm when administered to pregnant women; the drug can induce goiter and hypothyroidism (cretinism) in the developing fetus. If the drug is used during pregnancy for the management of hyperthyroidism, the manufacturer states that careful dosage adjustment, using a sufficient but not excessive dosage of propylthiouracil, is necessary. The manufacturer states that because thyroid dysfunction diminishes in many women as pregnancy proceeds, a reduction in dosage may be possible, and, in some patients, propylthiouracil can be discontinued 2 or 3 weeks before delivery. If propylthiouracil is used during pregnancy, or if a woman becomes pregnant while receiving the drug, she should be advised of the potential hazard to the fetus.
... Disagreement about therapy of thyrotoxicosis during pregnancy. Antithyroid drugs cross placenta and can cause fetal hypothyroidism and goiter. ... There are 3 choices of therapy, each with its advocates: minimal doses of antithyroid drugs, full doses ... with thyroid hormone supplementation, or surgery. /Antithyroid drugs/
For more Drug Warnings (Complete) data for PROPYL THIOURACIL (20 total), please visit the HSDB record page.

Biological Half Life

2 hours
The elimination half-life of propylthiouracil has generally been reported to be about 1-2 hours.
The plasma half-life of propylthiouracil .../is/ 1 to 2 hours.
/After GI absorption/ plasma half-lives of 2.5 hr (human) and 4.8 hr (rat) have been reported ... .
The half-life of propylthiouracil in plasma is about 75 min ...
Propylthiouracil is rapidly absorbed from /orally/ dosed tablets in man, yielding max plasma levels at 60-120 min, and biological t/2 of about 60 min in euthyroid subjects.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepd by condensation of ethyl beta-oxocaproate with thiourea.

General Manufacturing Information

4(1H)-Pyrimidinone, 2,3-dihydro-6-propyl-2-thioxo-: ACTIVE

Analytic Laboratory Methods

IT MAY...BE DETERMINED IN.../PHARMACEUTICAL/ PREPN BY POTENTIOMETRIC TITRATION EMPLOYING 0.1 N CHLORAMINE T &...EST IN FEED MATERIAL BY CHROMATOGRAPHY OVER SILICA GEL G (SENSITIVITY, 1 UG).
The colorimetric method of McAllister & Howells (1952) employing 2,6-dichloroquinone chloroimide reagent at pH 8.0 has been modified to measure propylthiouracil concentrations of 0.5-10 ug/ml in serum. ... Propylthiouracil, thiourea and sulphate were separated by thin-layer chromatography on cellulose and silica gel plates using the solvent systems ethanol:1M ammonium acetate and chloroform:methanol:water respectively.
Method: AOAC 952.27; Procedure: spectrophotometric method; Analyte: propyl thiouracil; Matrix: drugs; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: propyl thiouracil; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 100 ug/L.
For more Analytic Laboratory Methods (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PLASMA PROPYLTHIOURACIL; TWO HPLC PROCEDURES FOR DETERMINING PROPYL THIOURACIL IN HUMAN PLASMA ARE DISCUSSED.
HPLC PROCEDURES FOR DETERMINING PROPYL THIOURACIL IN HUMAN PLASMA ARE DISCUSSED.
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 40 ng/mL
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm; limit of detection: 200 ng/mL
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 275 nm; limit of detection: 5 ng/mL

Storage Conditions

Commercially available propylthiouracil tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In addition to blocking hormone synthesis, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Methimazole dose not have this effect and can antagonize the inhibitory effect of propylthiouracil.
We have investigated immunohistochemically the effect of dl-alpha-tocopherol (vitamin E) on thyroid gland with 6-n-propyl-2-thiouracil (PTU)-induced hypothyroidism in rats. The animals were divided into four groups. Rats in group I were designated as control, rats in group II were treated with injections of PTU (10 mg/kg) for 15 days, rats in group III were treated with injections of PTU+vitamin E (10 mg/100 g) for 15 days. Rats in group IV were treated with injections PTU for 15 days and kept for 15 next days after cessation of PTU treatment. At the end of experiment, the animals were killed by decapitation, blood samples were obtained, thyroid tissues were collected and processed for quantitative evaluation of immunohistochemical PCNA (marker of cell proliferation), Bax (pro-apoptotic marker) and Bcl-2 (anti-apoptotic marker) staining. There was an increase in the number of PCNA-immunopositive cells in follicular epithelial cells of group II rats compared with other groups (p<0.05). After vitamin E treatment, the number of PCNA-immunopositive cells decreased (p<0.05) while the number of Bax-immunopositive cells increased (p<0.05). The number of Bcl-2-positive follicular epithelial cells of group IV rats was higher than in those of other groups (p<0.05). The results of this study indicate that hypothyroidism induces cell proliferation in the thyroid gland and vitamin E may promote involution of the gland.
Female Sprague-Dawley rats, 50-60 days of age, were given 7,12-dimethylbenz[ a]anthracene (DMBA) in sesame oil by oral gavage at a dose of 6.5, 10, 13.5 or 15 mg per animal. Propylthiouracil was given in the drinking-water at concentrations between 0.5 and 4.0 mg/100 mL for various times before and after the DMBA treatment, ranging from 17 days before DMBA up to the end of the study at 4 months. Severe hypothyroidism produced by administration of propylthiouracil at the higher dose from 7 days before DMBA up to study termination reduced the mammary tumor incidence from 68/108 in rats given DMBA only to 3/45 in those given DMBA plus propylthiouracil.
Two groups of 21 male inbred Wistar rats, 6 weeks of age, were fed basal diet containing propylthiouracil [purity not specified] at a concentration of 0.15% either alone or in combination with a single intraperitoneal injection of N-nitrosobis(2- hydroxypropyl)amine (NBHPA) at the start of the study at a dose of 2.8 g/kg bw. Two additional groups received the initiating dose of NBHPA alone or basal diet alone (control group). The animals were maintained for 20 weeks, at which time the survival rate was 100%. Thyroid follicular-cell tumors occurred in 21/21 rats given NBHPA plus propylthiouracil, 4/21 given NBHPA only (p<0.05) and 0/21 given propylthiouracil only or no treatment. Of the rats given NBHPA plus propylthiouracil, seven of those bearing thyroid tumors had thyroid carcinomas.
For more Interactions (Complete) data for PROPYL THIOURACIL (7 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15
1: Duan Q, Wang T, Zhang N, Perera V, Liang X, Abeysekera IR, Yao X.
2: Ben Hamida F, Troudi A, Sefi M, Boudawara T, Zeghal N. The protective effect
3: Zasada K, Karbownik-Lewinska M. Comparison of potential protective effects of
4: Fung SC, Wyssusek KH. Hyperthyroidism and propylthiouracil-induced liver
5: Gajic-Veljic M, Bonaci-Nikolic B, Lekic B, Skiljevic D, Ciric J, Zoric S,
6: Mull JL, Solus JF, Mutizwa MM, Chiang HC, Rosman IS, Musiek A. Atypical
7: Gianetti E, Russo L, Orlandi F, Chiovato L, Giusti M, Benvenga S, Moleti M,
8: Paiaulla S, Venkategowda PM, Rao SM, Balaraju B. Propylthiouracil-induced
9: Bagnato G, Bitto A, Pizzino G, Roberts WN, Squadrito F, Altavilla D, Bagnato
10: Criado PR, Grizzo Peres Martins AC, Gaviolli CF, Alavi A.
11: Rahaman MM, Reinders FG, Koes D, Nguyen AT, Mutchler SM, Sparacino-Watkins C,
12: Retraction: Mode of binding of the antithyroid drug propylthiouracil to
13: Khan TA, Yin Luk FC, Uqdah HT, Arif A, Hussain H, Jayatilleke A, Aggarwal S.
14: Singh RP, Singh A, Kushwaha GS, Singh AK, Kaur P, Sharma S, Singh TP. Mode of
15: Boattini M, Rodrigues A, Nascimento P, Luz KC, Castelo Branco S, Rodrigues N,
16: Schamp V, Verfaillie C, Bonroy C, Vande Walle J, Raes A, Dehoorne J.
17: Xing H, Guan X. Necrotizing gingivostomatitis and osteonecrosis associated
18: Melis M, Sollai G, Muroni P, Crnjar R, Barbarossa IT. Associations between
19: Choi SE, Chan J. Relationship of 6-n-propylthiouracil taste intensity and
20: Gnanaraj P, Dayalan H, Elango T, Malligarjunan H, Raghavan V, Rao R.

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